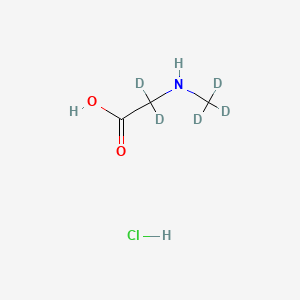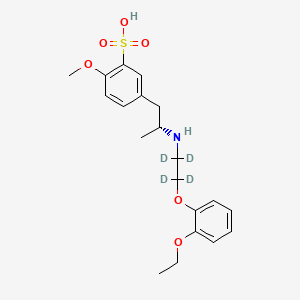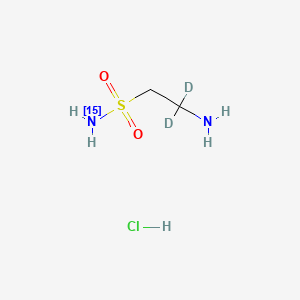
Aurinamide-15N,d2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurinamide-15N,d2 (hydrochloride) is a compound that is both nitrogen-15 labeled and deuterium labeled. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The labeling with stable heavy isotopes such as nitrogen-15 and deuterium allows for precise quantitation and tracking during various experimental processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aurinamide-15N,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Aurinamide molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Aurinamide-15N,d2 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotope-labeled compounds. The production methods are designed to ensure high purity and consistent labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Aurinamide-15N,d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified Aurinamide molecules with different functional groups .
Scientific Research Applications
Aurinamide-15N,d2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic flux analysis and stable isotope labeling studies.
Biology: Employed in studies involving protein and peptide labeling to track biological processes.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Aurinamide-15N,d2 (hydrochloride) involves its incorporation into biological molecules and systems. The stable heavy isotopes allow for precise tracking and quantitation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparison with Similar Compounds
Aurinamide-15N,d2 (hydrochloride) is unique due to its dual labeling with nitrogen-15 and deuterium. Similar compounds include other isotope-labeled Aurinamides and isotope-labeled amino acids and peptides. The dual labeling provides enhanced capabilities for tracking and quantitation compared to single-labeled compounds .
List of Similar Compounds
- Aurinamide-15N
- Aurinamide-d2
- Isotope-labeled amino acids
- Isotope-labeled peptides
Properties
Molecular Formula |
C2H9ClN2O2S |
|---|---|
Molecular Weight |
163.63 g/mol |
IUPAC Name |
2-amino-2,2-dideuterioethane(15N)sulfonamide;hydrochloride |
InChI |
InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H/i1D2,4+1; |
InChI Key |
DGUVEYAZTOUCEJ-NSOJZIRRSA-N |
Isomeric SMILES |
[2H]C([2H])(CS(=O)(=O)[15NH2])N.Cl |
Canonical SMILES |
C(CS(=O)(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)

![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)

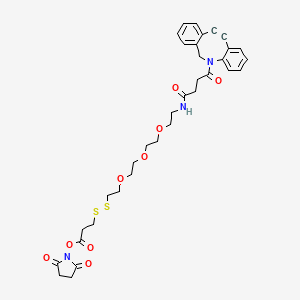

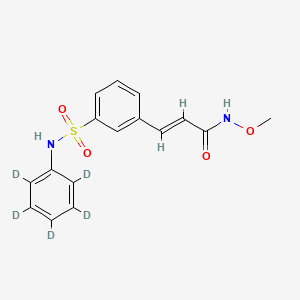
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
